3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a bicyclic aromatic amine featuring a fused indene scaffold with two fluorine atoms at the 3,3-positions of the dihydroindenyl ring. Its molecular formula is C₉H₉F₂N·HCl (CID: 71758523), with a molecular weight of 205.6 g/mol (free base: 169.07 g/mol) . The compound’s SMILES string is C1C(C2=CC=CC=C2C1(F)F)N.Cl, and its InChIKey is NLPCBZZHVKKYRP-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 132.8 Ų ([M+H]⁺) to 142.9 Ų ([M+Na]⁺), indicating moderate molecular compactness .
This fluorinated amine is structurally related to bioactive aminoindanes, which are known for their interactions with monoamine transporters (e.g., dopamine, serotonin) due to their rigid bicyclic framework . However, specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
3,3-difluoro-1,2-dihydroinden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)5-8(12)6-3-1-2-4-7(6)9;/h1-4,8H,5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYKYTHOSDMEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637453-90-7 | |
| Record name | 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with an appropriate indene derivative.
Fluorination: The indene derivative undergoes selective fluorination to introduce fluorine atoms at the 3-position.
Reduction: The fluorinated indene is then reduced to form the dihydro derivative.
Amination: The dihydro derivative is subjected to amination to introduce the amine group at the 1-position.
Formation of Hydrochloride Salt: Finally, the amine group is protonated to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to simpler hydrocarbons or alcohols.
Substitution: Substitution reactions can replace the fluorine atoms or the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols, hydrocarbons, and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the original fluorine atoms or amine group.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Parkinson's Disease Treatment:
One of the primary applications of 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is as an intermediate in the synthesis of anti-Parkinson medications. Specifically, it serves as a precursor for the synthesis of rasagiline, an irreversible monoamine oxidase-B inhibitor used for treating Parkinson's disease. Rasagiline enhances dopamine levels in the brain and provides neuroprotective effects, making it a valuable treatment option for patients experiencing motor fluctuations associated with the disease .
Synthesis Methods:
The synthesis of 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can be achieved through various methods that have been optimized for efficiency and cost-effectiveness. For instance, improved synthetic routes involve the use of alumino-nickel under alkaline conditions to facilitate the reduction of related compounds into the desired amine . These methods not only streamline production but also enhance the yield and purity of the final product.
Toxicological Studies and Safety Profiles
Safety Data:
Toxicological assessments indicate that 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has a relatively low risk profile when handled properly. It is classified as having moderate toxicity upon ingestion and potential irritant properties upon contact with skin and eyes . Safety protocols are crucial in laboratory settings to minimize exposure and ensure safe handling practices.
Environmental Impact:
The ecological impact of this compound is also a consideration in its application. Studies suggest that while it poses certain risks to aquatic environments if released in large quantities, proper waste management and disposal practices can mitigate these risks .
Research Applications
Pharmaceutical Research:
In pharmaceutical research, 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is utilized not only for its medicinal properties but also as a chemical probe to study various biological processes. Its structural characteristics allow researchers to explore interactions with biological targets, aiding in the development of new therapeutic agents.
Case Studies:
Several case studies have documented successful applications of this compound in drug formulation and testing. For example, research has demonstrated its effectiveness in enhancing the bioavailability of certain drugs when used as an excipient or stabilizer .
Mechanism of Action
The mechanism by which 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride with structurally related compounds, focusing on substituent positions, molecular properties, and applications:
Key Comparative Insights
In contrast, 5,6-difluoro derivatives (e.g., (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl) may exhibit altered binding affinities due to fluorine’s para-directing effects on aromatic interactions .
Stereochemical Influence: Chiral analogs like (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl highlight the role of stereochemistry in pharmacological activity, though specific data are lacking . Indatraline’s (1R,3S)-configuration demonstrates the importance of stereochemistry in monoamine transporter inhibition, suggesting that 3,3-difluoro derivatives could be optimized for similar targets .
Synthetic Accessibility :
- The parent compound (2,3-dihydro-1H-inden-1-amine HCl) is synthesized via cost-effective Friedel-Crafts reactions and reductive amination , whereas fluorinated derivatives require specialized fluorination steps (e.g., electrophilic fluorination or halogen exchange) .
Biological Activity: While indatraline and related aminoindanes exhibit well-characterized CNS activity, the 3,3-difluoro derivative’s bioactivity remains unexplored.
Data Tables
Collision Cross-Section (CCS) Predictions for 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine HCl
| Adduct Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.07759 | 132.8 |
| [M+Na]⁺ | 192.05953 | 142.9 |
| [M+NH₄]⁺ | 187.10413 | 142.8 |
| [M-H]⁻ | 168.06303 | 133.1 |
Pricing Comparison of Indenamine Derivatives
Biological Activity
3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS Number: 1637453-90-7) is a novel chemical compound with a unique structure that incorporates two fluorine atoms at the 3-position of the indene ring and an amine group at the 1-position. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, toxicity profiles, and research findings.
Chemical Structure and Properties
The molecular formula of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is C₉H₉F₂N·HCl, with a molecular weight of 205.63 g/mol. The presence of fluorine atoms significantly affects the compound's reactivity and biological interactions.
Potential Targets:
- Hypoxia-Inducible Factor (HIF) : This compound may influence HIF signaling pathways, which are crucial for cellular adaptation to low oxygen conditions .
- Enzymatic Inhibition : It could potentially inhibit enzymes related to cancer progression or metabolic disorders .
Toxicity and Safety Profile
The safety profile of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has been evaluated through various toxicity studies. According to safety data sheets:
| Endpoint | Classification | Source |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 (H302) | EC Directives |
| Skin Irritation | Category 2 (H315) | EC Directives |
| Eye Irritation | Category 2 (H319) | EC Directives |
| Respiratory Irritation | Category 3 (H335) | EC Directives |
These classifications indicate that while the compound may pose some risks upon exposure, it is not classified as highly toxic .
Research Findings
Recent studies have explored the potential applications of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in drug discovery and development:
- VHL Inhibitors : Research has indicated that compounds structurally related to this amine can serve as potent inhibitors of the von Hippel-Lindau (VHL) protein complex, which plays a significant role in regulating HIF levels under hypoxic conditions. This inhibition can lead to increased HIF stability and subsequent activation of hypoxia-responsive genes .
- Ligand Development : The compound has been utilized in the design of new ligands targeting various receptors involved in disease pathways. Its structural modifications have shown promise in enhancing binding affinity and selectivity .
Case Study 1: Inhibition of HIF Pathway
A study investigated the effects of various indene derivatives on HIF stabilization. The results indicated that certain derivatives exhibited significant inhibitory effects on VHL-mediated degradation of HIF, suggesting potential therapeutic applications in cancer treatment where HIF plays a critical role in tumor progression.
Case Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing derivatives of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and evaluating their biological activities against cancer cell lines. The findings demonstrated varying degrees of cytotoxicity and highlighted the importance of fluorination in enhancing biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
